(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGXWUHZPYNBFN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a furan moiety. This combination suggests potential biological activities that merit investigation. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.4 g/mol. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1798410-73-7 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
Enzyme Interaction: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Receptor Modulation: It has been suggested that the compound can interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses to external stimuli .
Molecular Interactions: The fluorophenyl group likely engages in hydrophobic interactions with protein targets, while the azepane ring may form hydrogen bonds, enhancing binding affinity.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
Anticancer Properties: Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity: There are indications that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections .
Neuroprotective Effects: Given its structural characteristics, there is potential for neuroprotective applications, particularly in the context of neurodegenerative diseases .
Case Studies
A few notable studies have explored the biological activity of this compound:
-
Cytotoxicity Study:
- Objective: To evaluate the anticancer effects on human cancer cell lines.
- Findings: The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell growth.
- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
-
Antimicrobial Efficacy:
- Objective: To assess antimicrobial properties against common pathogens.
- Findings: The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
- Methodology: Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| This compound | Anticancer, Antimicrobial |
| (E)-1-(furan-2-yl)-3-phenylenone | Moderate anticancer activity |
| (E)-1-(thiophen-2-yl)-3-phenylenone | Limited antimicrobial efficacy |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related chalcone derivatives, focusing on substituents, synthesis yields, biological activities, and applications:
Key Observations:
Furan-2-yl substituents are common in antifungal and tyrosinase-inhibiting chalcones, as seen in compounds with MIC values as low as 0.07 µg/mL .
Biological Activities :
- Antimicrobial Activity : Fluorophenyl-substituted chalcones (e.g., and ) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–16 µg/mL .
- Enzyme Inhibition : Morpholine-based chalcones show potent MAO-A inhibition, while dibromo-hydroxyphenyl derivatives () are effective tyrosinase inhibitors, suggesting the target compound may have similar applications .
Physical Properties: Chalcones with multiple fluorine atoms (e.g., 2,6-difluorophenyl in ) demonstrate nonlinear optical properties, making them candidates for photonic materials .
Synthesis Methods: Most analogs are synthesized via Claisen-Schmidt condensation (e.g., KOH/ethanol at 0–50°C), with yields up to 90% for difluorinated derivatives . The azepane-containing target compound may require specialized methods for introducing the seven-membered ring.
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
Aza-pentalenone intermediates serve as precursors for azepane synthesis. For example, 3-(4-fluorophenyl)azepan-1-amine can be synthesized via RCM using Grubbs catalysts, as demonstrated in analogous heterocyclic systems.
Reductive Amination
Alternative routes involve reductive amination of 4-fluorophenylacetone with 1,5-diaminopentane:
Formation of the Enone Backbone via Claisen-Schmidt Condensation
The α,β-unsaturated ketone is synthesized by condensing 3-(4-fluorophenyl)azepan-1-yl acetone with furan-2-carbaldehyde under basic conditions.
Base-Catalyzed Condensation
Acid-Catalyzed Cyclodehydration
Alternative protocols employ acidic conditions to enhance reaction efficiency:
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.38 (m, 2H, Ar-H), 7.10–7.03 (m, 2H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.40 (d, J = 3.2 Hz, 1H, furan-H), 3.75–3.60 (m, 4H, azepane-H), 2.95–2.80 (m, 2H, azepane-H), 1.90–1.70 (m, 4H, azepane-H).
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 1510 cm⁻¹ (C-F).
Crystallographic Validation
Single-crystal X-ray diffraction of analogous enones confirms the (E)-configuration, with dihedral angles between the azepane and furan rings ranging from 85–90°.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | (E):(Z) Ratio |
|---|---|---|---|
| Base-catalyzed | EtOH, NaOAc, 80°C | 85–90 | 95:5 |
| Acid-catalyzed | AcOH, HCl, 70°C | 75–80 | 90:10 |
The base-catalyzed route offers superior yield and stereoselectivity, making it the method of choice for large-scale synthesis.
Industrial-Scale Optimization
Catalytic Enhancements
Incorporating microwave irradiation (100 W, 120°C, 30 min) reduces reaction time by 50% without compromising yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
